molecular formula C20H17ClF2N2O2S B10956790 [3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl](4-phenylpiperazin-1-yl)methanone

[3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B10956790
M. Wt: 422.9 g/mol
InChI Key: GMJIMYLYSJGBFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-6-(difluoromethoxy)-1-benzothiophen-2-ylmethanone: is a complex organic compound that features a benzothiophene core substituted with a difluoromethoxy group and a phenylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-ylmethanone typically involves multiple steps, starting from commercially available precursors. One common route involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction on a larger scale. This includes the use of efficient catalysts, solvents, and reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.

    Reduction: Reduction reactions can target the carbonyl group in the methanone moiety.

    Substitution: The chloro group in the benzothiophene ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted benzothiophenes.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: In biological research, it is studied for its potential as a therapeutic agent due to its unique structural features.

Medicine: The compound has shown promise in preclinical studies for its potential use in treating various diseases, including cancer and neurological disorders.

Industry: In the materials science field, it is explored for its potential use in the development of new materials with unique electronic properties.

Mechanism of Action

The mechanism of action of 3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-ylmethanone involves its interaction with specific molecular targets in the body. The compound can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-ylmethanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C20H17ClF2N2O2S

Molecular Weight

422.9 g/mol

IUPAC Name

[3-chloro-6-(difluoromethoxy)-1-benzothiophen-2-yl]-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H17ClF2N2O2S/c21-17-15-7-6-14(27-20(22)23)12-16(15)28-18(17)19(26)25-10-8-24(9-11-25)13-4-2-1-3-5-13/h1-7,12,20H,8-11H2

InChI Key

GMJIMYLYSJGBFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=C(C4=C(S3)C=C(C=C4)OC(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.